H-Bond Donor Count Reduction vs. Fmoc-L-Cyclopentylalanine (CAS 371770-32-0)
The target compound carries an Nα-methyl substituent, reducing the backbone hydrogen-bond donor (HBD) count from 1 (Fmoc-Cpa-OH) to 0. This single HBD elimination is a key determinant of passive membrane permeability; each HBD has been correlated with a decrement in PAMPA permeability (Pₑ) of approximately 0.5–1.0 × 10⁻⁶ cm/s in cyclic peptide scaffolds [1]. The non-methylated analog, Fmoc-Cpa-OH (CAS 371770-32-0, C₂₃H₂₅NO₄, MW 379.45 g·mol⁻¹), retains a free N–H capable of forming intermolecular hydrogen bonds, which can reduce transcellular flux in Caco-2 and PAMPA models [1][2]. The molecular weight increase of 14.03 g·mol⁻¹ (Δ = CH₂) between the two compounds corresponds precisely to the N-methyl modification . Note: the quantitative permeability differential is a class-level estimate derived from N-methylated cyclic peptide studies, not a direct measurement on this specific building block [1].
| Evidence Dimension | Backbone H-bond donor count (structural determinant of passive permeability) |
|---|---|
| Target Compound Data | 0 backbone N–H donors (Nα-methylated); MW 393.48 g·mol⁻¹; C₂₄H₂₇NO₄ |
| Comparator Or Baseline | Fmoc-Cpa-OH (CAS 371770-32-0): 1 backbone N–H donor; MW 379.45 g·mol⁻¹; C₂₃H₂₅NO₄ |
| Quantified Difference | ΔMW = 14.03 g·mol⁻¹ (one CH₂); ΔHBD count = -1 (elimination of backbone NH donor). Associated Pₑ permeability difference: estimated +0.5–1.0 × 10⁻⁶ cm/s per HBD removed in cyclic peptide contexts (class-level) [1]. |
| Conditions | Structural comparison derived from IUPAC names and molecular formulas; permeability estimate from published N-methylated cyclic hexa-/heptapeptide PAMPA and Caco-2 datasets [1][2]. |
Why This Matters
For procurement decisions in peptide programs targeting intracellular or oral bioavailability endpoints, the reduced HBD count of the N-methyl building block is a structurally encoded advantage that the non-methylated analog cannot deliver, directly influencing the pharmacokinetic profile of the final peptide.
- [1] Biron, E.; Chatterjee, J.; Ovadia, O.; Langenegger, D.; Brueggen, J.; Hoyer, D.; Schmid, H. A.; Jelinek, R.; Gilon, C.; Hoffman, A.; Kessler, H. Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogs. Angew. Chem. Int. Ed. 2008, 47 (14), 2595–2599. DOI: 10.1002/anie.200705797 View Source
- [2] Wang, C. K.; Northfield, S. E.; Colless, B.; Chaousis, S.; Hamernig, I.; Lohman, R.-J.; Nielsen, D. S.; Schroeder, C. I.; Liras, S.; Price, D. A.; Fairlie, D. P.; Craik, D. J. Rational Design and Synthesis of an Orally Bioavailable Peptide Guided by NMR Amide Temperature Coefficients. Proc. Natl. Acad. Sci. U.S.A. 2014, 111 (49), 17504–17509. DOI: 10.1073/pnas.1417611111 View Source
